molecular formula C27H29FN2O5 B11040428 Ethyl 2-amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carboxylate

Ethyl 2-amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carboxylate

Cat. No.: B11040428
M. Wt: 480.5 g/mol
InChI Key: JHAWPHSOPRYIJG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the correct formation of the desired product. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions.

    Functional Group Transformations: Introduction of amino, fluoro, and other functional groups through specific reagents and conditions.

    Purification: Use of chromatographic techniques to purify the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scale-Up of Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate include other spirocyclic compounds with similar functional groups and structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H29FN2O5

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C27H29FN2O5/c1-3-34-24(32)21-23(29)35-19-8-6-7-18(31)20(19)27(21)17-12-15(28)11-16-14(2)13-26(9-4-5-10-26)30(22(16)17)25(27)33/h11-12,14H,3-10,13,29H2,1-2H3

InChI Key

JHAWPHSOPRYIJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C6(CCCC6)CC5C)F)C(=O)CCC2)N

Origin of Product

United States

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